molecular formula C12H19Cl2N3O B7970021 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

Cat. No.: B7970021
M. Wt: 292.20 g/mol
InChI Key: YDMCXCRQWDGTQB-UHFFFAOYSA-N
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Description

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate is a chemical compound that features a benzimidazole core substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate typically involves the reaction of benzimidazole with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multistep synthesis processes that include cyclization, hydrogenation, and amination reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of reduced piperidinyl-benzimidazole compounds .

Mechanism of Action

The mechanism of action of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate is unique due to its specific benzimidazole core structure combined with a piperidinyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCXCRQWDGTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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